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In-Depth Technical Guide: HTMT Dimalealeate
For Researchers, Scientists, and Drug Development Professionals

Introduction
HTMT dimaleate, also known as Histamine trifluoromethyl toluidide dimaleate, is a synthetic

derivative of histamine. It is recognized primarily for its activity as a histamine H1 and H2

receptor agonist, although its pharmacological profile exhibits tissue-specific and species-

specific variations. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and biological activities of HTMT dimaleate, including

detailed experimental protocols and an exploration of its signaling pathways. The information

presented herein is intended to support researchers and professionals in drug development in

their understanding and potential application of this compound.

Chemical Structure and Properties
HTMT dimaleate is the dimaleate salt of the parent compound 6-((2-(1H-imidazol-5-

yl)ethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide. The presence of the trifluoromethyl

group and the heptanamide linker distinguish it structurally from endogenous histamine,

contributing to its unique pharmacological profile.
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A summary of the known physicochemical properties of HTMT dimaleate is presented in Table

1. It is a solid powder with good solubility in water and dimethyl sulfoxide (DMSO).

Table 1: Physicochemical Properties of HTMT Dimalealeate

Property Value Source(s)

IUPAC Name

6-[[2-(1H-Imidazol-5-

yl)ethyl]amino]-N-[4-

(trifluoromethyl)phenyl]heptana

mide; (Z)-but-2-enedioic acid

N/A

Synonyms
Histamine trifluoromethyl

toluidide dimaleate
N/A

CAS Number 195867-54-0

Molecular Formula C₂₇H₃₃F₃N₄O₉ N/A

Molecular Weight 614.57 g/mol [1]

Appearance Solid powder N/A

Purity ≥99%

Solubility
Water: Soluble to 100

mMDMSO: Soluble to 100 mM

Storage Conditions

Desiccate at room temperature

for short-term storage. For

long-term storage, -20°C is

recommended.

Note: While a Ki of 1.2 µM has been reported by a commercial supplier, the primary literature

supporting this specific value has not been identified.

Biological Activity and Pharmacology
HTMT dimalealeate is primarily characterized as a histamine H1 and H2 receptor agonist.

However, its activity is complex and can vary depending on the tissue and species being

studied.
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Histamine Receptor Agonism
In studies on human eosinophils, HTMT was shown to be a selective H1 agonist, as it did not

produce the inhibitory effects on eosinophil degranulation that are characteristic of H2 receptor

activation. In contrast, it has been described as a potent H2 receptor agonist in the context of

its effects on natural suppressor cells, being approximately 4 x 10⁴ times more active than

histamine in this system.

Intracellular Signaling
HTMT dimalealeate has been demonstrated to induce an increase in intracellular calcium

([Ca²⁺]i) and stimulate the production of inositol phosphates, which is consistent with the

activation of the Gq/11 signaling pathway typically associated with H1 receptor stimulation. A

study on human peripheral blood lymphocytes showed that HTMT induced a rapid, biphasic

increase in intracellular calcium with an EC50 value of 19 µM. This effect was linked to the

production of inositol phosphates, suggesting that inositol triphosphate (IP3) acts as the

second messenger for this calcium mobilization.

Atypical Antagonistic Activity
Interestingly, a study on mouse preoptic/anterior hypothalamic neurons revealed that HTMT

dimalealeate acts as an H1 receptor antagonist in this specific neuronal population, with an

IC50 of 25 µM. It did not exhibit any agonist activity in this system but instead antagonized the

effects of histamine. This highlights the importance of considering the experimental context

when evaluating the pharmacological profile of HTMT dimalealeate.

Signaling Pathways
The biological effects of HTMT dimalealeate are mediated through its interaction with histamine

H1 and H2 receptors, which are coupled to distinct intracellular signaling cascades.

H1 Receptor Signaling Pathway
The agonistic activity of HTMT at H1 receptors leads to the activation of the Gq/11 family of G-

proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC),

which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and

inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum,
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triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium

and DAG together activate protein kinase C (PKC), which in turn phosphorylates various

downstream targets, leading to a cellular response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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